3-(3-氨基苯基)-5-环丙基-5-甲基咪唑烷二酮

描述

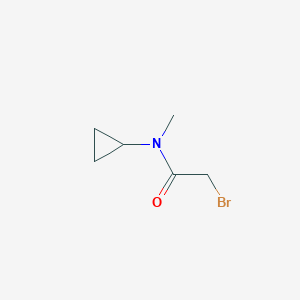

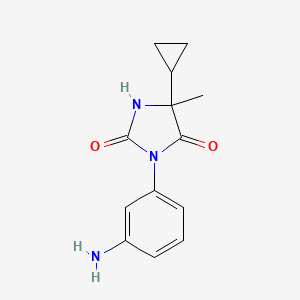

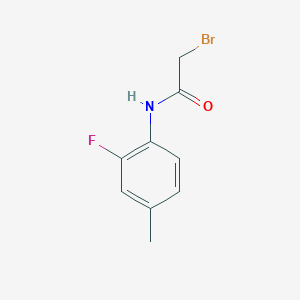

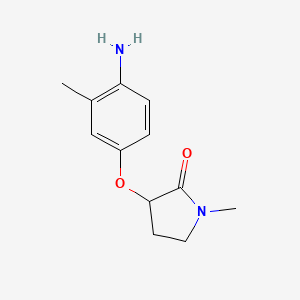

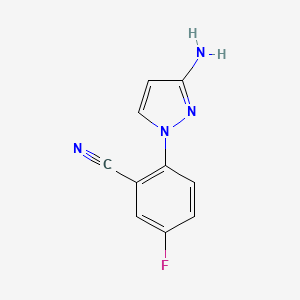

The compound is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The “3-Aminophenyl” part suggests the presence of an aromatic phenyl group with an amine (-NH2) substituent. The “5-cyclopropyl-5-methyl” part indicates that there are cyclopropyl and methyl groups attached to the imidazolidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 3-aminophenyl derivative with a precursor to the imidazolidine-2,4-dione ring. The cyclopropyl and methyl groups would likely be introduced in a subsequent step .Molecular Structure Analysis

The molecular structure would be characterized by the presence of an imidazolidine-2,4-dione ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl (C=O) groups. The ring would be substituted at the 5-position with a cyclopropyl group, a methyl group, and a phenyl ring bearing an amino group at the 3-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazolidine-2,4-dione ring might undergo reactions at the carbonyl groups or at the nitrogen atoms. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. The compound would likely be solid at room temperature. The presence of polar groups (like the carbonyl groups and the amine) could make it somewhat soluble in polar solvents .科学研究应用

合成和化学性质

- 该化合物已被用于各种合成工艺中。例如,已经描述了一种结构相似的化合物 5-氨基-3-甲基咪唑烷二酮的两步合成,用于生产咪唑生物碱的类似物 (Witchard 和 Watson,2010)。

- 研究还集中在咪唑烷二酮衍生物的合成上,例如 5-(环)烷基-5-苯基-和 5-螺咪唑烷二酮衍生物,突出了该化合物在化学合成中的多功能性 (Czopek 等人,2010)。

分子结构和分析

- 已经进行了涉及 X 射线衍射和核磁共振波谱的研究来探索类似化合物的分子结构。例如,5-甲基-5-(4-硝基苯基)-3-苯基咪唑烷二酮的结构使用 X 射线衍射验证 (Sedlák 等人,2005)。

- 另一项研究重点是 3-氨基-1-(5-氯-2-羟基苯基)咪唑烷二酮的结构分析,提供了对该化合物意外构象的见解 (Aydin 等人,2013)。

潜在治疗应用

- 已经探索了咪唑烷二酮的一些衍生物的潜在治疗应用。例如,一项研究描述了新型衍生物的合成和芳香化酶抑制活性,这些衍生物可能是激素依赖性肿瘤(如乳腺癌)中的潜在药物 (Staněk 等人,1991)。

- 另一项研究重点介绍了发现噻唑烷二酮衍生物作为 Raf/MEK/ERK 和 PI3K/Akt 信号通路的双重抑制剂,表明其作为开发抗癌剂的新先导化合物的潜力 (Li 等人,2010)。

药理学研究

- 已经对合成和评估具有潜在药理学应用的新衍生物进行了研究。例如,研究了源自咪唑烷二酮的 N-曼尼希碱的抗惊厥特性 (Byrtus 等人,2011)。

作用机制

Target of Action

The primary target of 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers .

Mode of Action

The compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . It is generated by conjugating a cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . STRO-002 binds to FolRα with high affinity, rapidly internalizes into target-positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

Given its mode of action, it can be inferred that it affects the tubulin dynamics in the cell, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

STRO-002, which contains the compound, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest good bioavailability and a sustained presence in the body, allowing for effective targeting of cancer cells over time .

Result of Action

The compound’s action results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It lacks nonspecific cytotoxicity toward FolRα-negative cell lines, but bystander killing of target-negative cells is observed when co-cultured with target-positive cells . This suggests that the compound’s action is specific and potent against cancer cells expressing FolRα .

Action Environment

The action of 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, as part of STRO-002, is influenced by the tumor microenvironment . The compound is linked to a cytotoxic payload through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This ensures a specific delivery and cytotoxic profile in tumor cells .

未来方向

属性

IUPAC Name |

3-(3-aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-13(8-5-6-8)11(17)16(12(18)15-13)10-4-2-3-9(14)7-10/h2-4,7-8H,5-6,14H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNNUONFHDPHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)

![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)